molecular formula C10H12ClNO B13795314 1-(2-Amino-4,5-dimethylphenyl)-2-chloroethanone

1-(2-Amino-4,5-dimethylphenyl)-2-chloroethanone

Cat. No.: B13795314
M. Wt: 197.66 g/mol
InChI Key: QHCPXJGRNIPPKM-UHFFFAOYSA-N
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Description

Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- is a chemical compound with a unique structure that includes an ethanone group, an amino group, and a chloro group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- typically involves the reaction of 2-amino-4,5-dimethylphenyl with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to form the corresponding ethanone derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Ethanone derivatives.

    Substitution: Amino or thiol-substituted ethanone derivatives.

Scientific Research Applications

Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- can be compared with other similar compounds, such as:

    Ethanone,1-(2-amino-4,5-dimethylphenyl)-: Lacks the chloro group, which may affect its reactivity and biological activity.

    Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-bromo-: Contains a bromo group instead of a chloro group, which may result in different chemical and biological properties.

    Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-fluoro-: Contains a fluoro group, which can significantly alter its reactivity and interactions with biological molecules.

The presence of the chloro group in Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- makes it unique and may confer specific properties that are not observed in its analogs.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(2-amino-4,5-dimethylphenyl)-2-chloroethanone

InChI

InChI=1S/C10H12ClNO/c1-6-3-8(10(13)5-11)9(12)4-7(6)2/h3-4H,5,12H2,1-2H3

InChI Key

QHCPXJGRNIPPKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)CCl

Origin of Product

United States

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